P2X7 Receptor Antagonist Potency of 2-Amino-3-aryl-1,4-naphthoquinone Chemotype vs. BBG and 2-Hydroxy-3-aryl Analogues
Within the 2-amino-3-aryl-1,4-naphthoquinone chemotype that includes CAS 56176-17-1 as its unsubstituted phenyl parent, the para-fluoro analogue AD-4F inhibited murine P2X7R with an IC50 of 0.123 µM and human P2X7R with an IC50 of 0.93 µM, while also inhibiting ATP-induced IL-1β release with higher potency than the reference P2X7 antagonist Brilliant Blue G (BBG) [1]. In head-to-head comparison with the prior 2-hydroxy-3-aryl-1,4-naphthoquinone AN-04, AD-4F was less potent in vitro but demonstrated superior in vivo potency, reversing carrageenan-induced paw edema with an ID50 of 11.51 ng/kg [1]. Note: quantitative IC50 values specifically for the unsubstituted 3-phenyl analogue (CAS 56176-17-1) were not reported in the indexed abstract; the above data represent the closest characterized analogue within the same series and should be considered class-level inference for procurement evaluation.
| Evidence Dimension | P2X7 receptor inhibition (human P2X7R, IC50) and in vivo anti-inflammatory activity (ID50) |
|---|---|
| Target Compound Data | AD-4F (2-amino-3-(4-fluorophenyl)-1,4-naphthoquinone, closest characterized analogue to CAS 56176-17-1): hP2X7R IC50 = 0.93 µM; mP2X7R IC50 = 0.123 µM; in vivo ID50 = 11.51 ng/kg (carrageenan-induced paw edema) |
| Comparator Or Baseline | BBG (Brilliant Blue G): lower potency than AD-4F at inhibiting ATP-induced IL-1β release in vitro. AN-04 (3-aryl-2-hydroxy-1,4-naphthoquinone): higher in vitro potency but lower in vivo potency compared to AD-4F. |
| Quantified Difference | AD-4F more potent than BBG in IL-1β release assay (exact fold-change not specified in abstract). AD-4F less potent than AN-04 in vitro but superior in vivo (ID50 = 11.51 ng/kg). |
| Conditions | hP2X7R and mP2X7R expressed in HEK293 cells; ATP-induced IL-1β release in vitro; carrageenan-induced paw edema model in mice (in vivo). |
Why This Matters
For procurement decisions, the 2-amino-3-aryl chemotype represents a distinct P2X7 antagonist scaffold with demonstrated combined in vitro potency and in vivo efficacy, differentiating it from 2-hydroxy-3-aryl naphthoquinones that may show discordant in vitro-to-in vivo translation.
- [1] de Luna Martins D, Borges AA, e Silva NADA, Faria JV, Hoelz LVB, de Souza HVCM, Bello ML, Boechat N, Ferreira VF, Faria RX. P2X7 receptor inhibition by 2-amino-3-aryl-1,4-naphthoquinones. Bioorg Chem. 2020;104:104278. View Source
